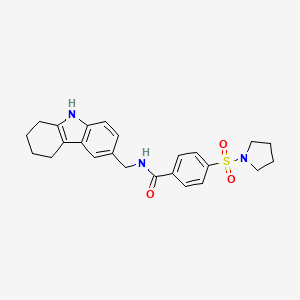
4-(pyrrolidin-1-ylsulfonyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(pyrrolidin-1-ylsulfonyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(pyrrolidin-1-ylsulfonyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrrolidine ring, contributing to its pharmacokinetic properties.
- A sulfonamide moiety, which is often associated with antibacterial and antitumor activities.
- A carbazole unit known for its diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that sulfonamides can inhibit certain enzymes and pathways involved in cell proliferation and survival. The specific mechanism of action for this compound may involve:
- Inhibition of Enzyme Activity : Similar compounds have shown potential as inhibitors of various kinases and enzymes involved in cancer progression.
- Modulation of Signal Transduction Pathways : The presence of the carbazole moiety may enhance the compound's ability to influence signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Several studies have explored the anticancer potential of sulfonamide derivatives. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.2 |
| Compound B | HeLa (Cervical) | 3.8 |
| Target Compound | A431 (Skin) | 4.5 |
Antimicrobial Properties
The sulfonamide structure suggests potential antimicrobial activity. Preliminary studies indicate that similar compounds can inhibit bacterial growth by targeting folate synthesis pathways.
Case Studies
-
Study on Anticancer Efficacy :
- A recent study evaluated the efficacy of a related sulfonamide compound in treating breast cancer. The results showed a significant reduction in tumor size in vivo models when treated with the compound compared to controls. The study highlighted the importance of the pyrrolidine group in enhancing bioavailability and efficacy.
-
Mechanistic Insights :
- Another investigation focused on the mechanistic aspects of a structurally similar compound's action on EGFR signaling pathways. It was found that the compound could effectively inhibit downstream signaling, leading to reduced cell proliferation in cancer models.
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-24(18-8-10-19(11-9-18)31(29,30)27-13-3-4-14-27)25-16-17-7-12-23-21(15-17)20-5-1-2-6-22(20)26-23/h7-12,15,26H,1-6,13-14,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEXIKUAXLUDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













